

An In-Depth Technical Guide to 3-Bromo-1-(triisopropylsilyl)indole

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Compound of Interest

Compound Name: *3-Bromo-1-(triisopropylsilyl)indole*

Cat. No.: *B114637*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-(triisopropylsilyl)indole is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. The introduction of the bulky triisopropylsilyl (TIPS) protecting group on the indole nitrogen serves a dual purpose: it enhances the solubility and stability of the indole ring and, more importantly, it directs regioselective functionalization. Specifically, the TIPS group facilitates subsequent reactions, such as metal-halogen exchange, at the C3 position, which would otherwise be challenging to achieve selectively. This guide provides a comprehensive overview of the chemical and physical properties, detailed synthetic and reaction protocols, and spectroscopic data for **3-Bromo-1-(triisopropylsilyl)indole**, serving as a critical resource for its effective utilization in complex organic synthesis.

Chemical and Physical Properties

3-Bromo-1-(triisopropylsilyl)indole is a white to off-white crystalline solid under standard conditions.^{[1][2][3][4]} Its key physical and chemical properties are summarized in the table below. The triisopropylsilyl group imparts significant steric bulk and lipophilicity to the molecule, rendering it highly soluble in many common organic solvents. It is noted to be sensitive to air, heat, and light, necessitating proper storage and handling conditions.^{[1][3]}

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₆ BrNSi	[1] [2]
Molecular Weight	352.39 g/mol	[1] [2]
CAS Number	148249-36-9	[1]
Appearance	White to almost white powder/crystal	[1] [2] [4]
Melting Point	63 - 66 °C	[2]
Purity	≥ 95.0% (by GC)	[1] [4]
Storage Conditions	Store at ≤ -4 °C, under an inert atmosphere	[2]
Solubility	Soluble in common organic solvents such as THF, diethyl ether, and hexanes.	

Spectroscopic Data

While a dedicated, published spectrum for **3-Bromo-1-(trisopropylsilyl)indole** is not readily available, the expected spectroscopic characteristics can be reliably predicted based on the analysis of closely related structures, particularly 3-bromo-1-(tert-butyldimethylsilyl)indole.

Spectroscopy	Expected Peaks and Characteristics
¹ H NMR	<p>The proton spectrum is expected to show characteristic signals for the triisopropylsilyl group, likely a multiplet or two separate signals (a septet and a doublet) around 1.0-1.6 ppm integrating to 21 protons (3 x CH and 18 x CH₃).</p> <p>The indole protons will appear in the aromatic region (approx. 7.0-7.8 ppm). The C2-H proton is anticipated to be a singlet around 7.2-7.4 ppm. The protons on the benzene ring will appear as multiplets in the range of 7.1-7.7 ppm.</p>
¹³ C NMR	<p>The carbon spectrum will show signals for the TIPS group in the aliphatic region (approx. 10-20 ppm). The indole carbons will resonate in the aromatic region. The brominated C3 carbon is expected to appear at a relatively low field, around 90-95 ppm. The C2 carbon should be in the range of 128-132 ppm. Other indole carbon signals will be present between 110 and 140 ppm.</p>
Infrared (IR)	<p>The IR spectrum is expected to show strong C-H stretching vibrations from the alkyl groups of the TIPS moiety just below 3000 cm⁻¹. Aromatic C-H stretching may be observed just above 3000 cm⁻¹. Characteristic aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region. Strong Si-C and Si-N vibrations are also expected, typically in the fingerprint region below 1300 cm⁻¹. A C-Br stretching frequency is expected in the lower frequency region of the fingerprint region (typically 500-650 cm⁻¹).</p>
Mass Spectrometry (MS)	<p>The mass spectrum under electron ionization (EI) should show a molecular ion peak (M⁺) and</p>

an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Common fragmentation patterns would involve the loss of an isopropyl group (M-43) or the entire triisopropylsilyl group. Fragmentation of the indole ring is also expected.

Experimental Protocols

Synthesis of 3-Bromo-1-(triisopropylsilyl)indole

The synthesis of **3-Bromo-1-(triisopropylsilyl)indole** is typically achieved in a one-pot or two-step procedure starting from indole. The indole nitrogen is first deprotonated and then protected with a triisopropylsilyl group, followed by regioselective bromination at the C3 position. The following protocol is adapted from a reliable procedure for a similar silylated indole.

Materials:

- Indole
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropylsilyl chloride (TIPSCl)
- N-Bromosuccinimide (NBS)
- Anhydrous hexanes
- Pyridine
- Celite
- Silica gel for column chromatography

Procedure:

- Preparation: An oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet is charged with indole and anhydrous THF.
- Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi in hexanes is added dropwise via syringe. The mixture is then warmed to -10 °C and stirred for 15 minutes before being cooled back down to -50 °C.
- Silylation: A solution of triisopropylsilyl chloride in anhydrous THF is added dropwise to the reaction mixture. The temperature is raised to 0 °C and the reaction is stirred for 3 hours.
- Bromination: The reaction mixture is then cooled back down to -78 °C. Freshly recrystallized N-bromosuccinimide is added in one portion. The resulting mixture is stirred in the dark at -78 °C for 2 hours and then allowed to warm to room temperature.
- Work-up: Anhydrous hexanes and a small amount of pyridine are added to the reaction mixture. The resulting suspension is filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
- Purification: The crude residue is purified by flash chromatography on silica gel using hexanes as the eluent to afford **3-Bromo-1-(triisopropylsilyl)indole** as a solid.

Halogen-Metal Exchange and Electrophilic Quench

A key application of **3-Bromo-1-(triisopropylsilyl)indole** is its use in generating a 3-lithioindole species, which can then be trapped with a variety of electrophiles to introduce functionality at the C3 position.

Materials:

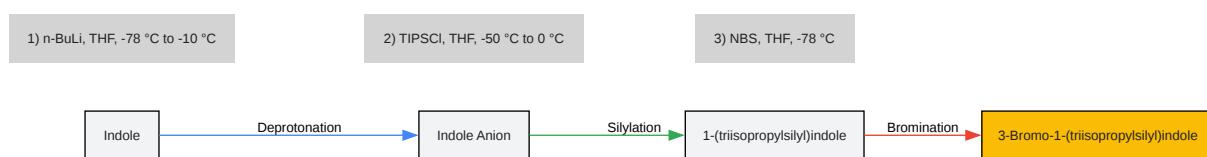
- 3-Bromo-1-(triisopropylsilyl)indole**
- Anhydrous Tetrahydrofuran (THF)
- tert-Butyllithium (t-BuLi) in pentane
- Electrophile (e.g., an alkyl halide, aldehyde, ketone, or carbon dioxide)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Diethyl ether
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

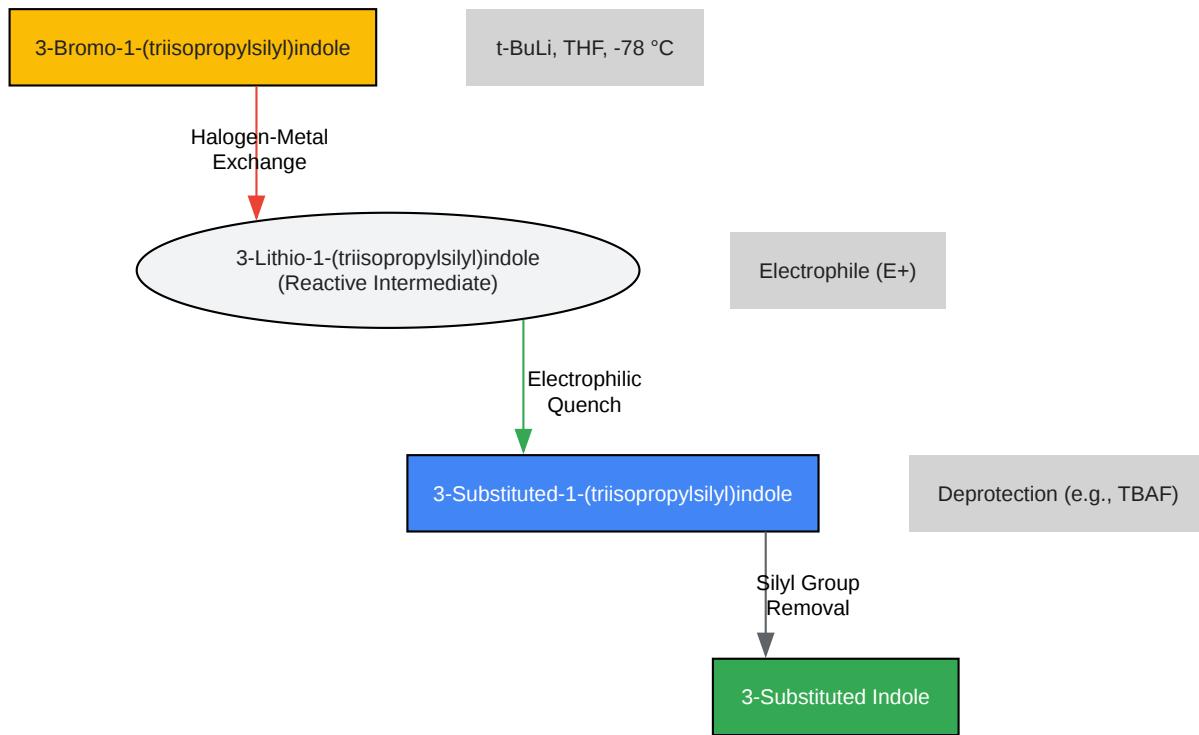
- Preparation: An oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet is charged with **3-Bromo-1-(triisopropylsilyl)indole** and anhydrous THF.
- Lithiation: The mixture is cooled to $-78\text{ }^\circ\text{C}$ in a dry ice/acetone bath. A solution of tert-butyllithium in pentane is added slowly via syringe. The reaction mixture is stirred at $-78\text{ }^\circ\text{C}$ for 30-60 minutes, during which a color change is typically observed.
- Electrophilic Quench: The desired electrophile is then added to the reaction mixture at $-78\text{ }^\circ\text{C}$. The reaction is stirred at this temperature for a specified time (typically 1-3 hours) before being allowed to warm to room temperature.
- Work-up: The reaction is quenched by the slow addition of saturated aqueous NH_4Cl solution. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous $MgSO_4$, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash chromatography on silica gel to yield the 3-substituted-1-(triisopropylsilyl)indole. The silyl protecting group can be subsequently removed under standard conditions (e.g., using a fluoride source like TBAF) if desired.

Mandatory Visualizations



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Caption: Synthetic pathway to **3-Bromo-1-(triisopropylsilyl)indole**.

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